molecular formula C16H20N2O2S B11357816 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11357816
M. Wt: 304.4 g/mol
InChI Key: JUMXATAQWXRHNO-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 2-methylthiazole moiety linked via an ethyl chain to the benzamide core, with a para-isopropoxy substituent on the benzene ring.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)20-15-6-4-13(5-7-15)16(19)17-9-8-14-10-21-12(3)18-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

JUMXATAQWXRHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide moiety. One common synthetic route includes the reaction of 2-methyl-4-thiazolecarboxylic acid with ethylenediamine to form the thiazole ring. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride under basic conditions to yield the final product .

Chemical Reactions Analysis

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anticancer properties, it is being studied for potential use in cancer therapy.

    Industry: It is used in the production of dyes and chemical reaction accelerators .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations:

  • Thiazole vs.
  • Substituent Effects : The para-isopropoxy group likely increases metabolic stability relative to smaller substituents (e.g., methoxy) due to steric hindrance .
  • Bioactivity : While the target compound lacks explicit activity data, analogs with similar thiazole-benzamide scaffolds (e.g., ) show tyrosinase inhibition, suggesting possible enzyme-targeting applications .

Sigma Receptor Targeting ():

Benzamides like [125I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM) and tumor-selective uptake .

Enzyme Inhibition ():

Triazole-thiazole benzamides (e.g., 4-[(5-(2-aminothiazol-4-yl)methyl)triazolyl]benzamides) inhibit tyrosinase (IC50: 0.46–9.82 µM) via chelation of the enzyme’s copper active site . The target compound’s thiazole moiety may similarly interact with metal ions in enzyme pockets.

Physicochemical Properties:

  • Lipophilicity : The isopropoxy group (logP ~2–3) balances hydrophobicity better than smaller alkoxy groups (e.g., methoxy) .
  • Solubility : Ethyl-thiazole linker may reduce aqueous solubility compared to polar triazole analogs .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-(propan-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C14H18N2O1S
  • Molecular Weight: 250.37 g/mol
  • CAS Number: 121357-04-8
  • IUPAC Name: this compound

The compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in cancer cell proliferation and survival. One notable target is the HSET (KIFC1) protein, which plays a crucial role in the mitotic spindle formation in centrosome-amplified cancer cells. By disrupting this process, this compound can induce multipolar mitosis, leading to cell death in cancerous cells.

In Vitro Studies

In vitro studies have demonstrated that this compound has a micromolar range of potency against HSET. For instance, compounds structurally related to this compound showed an IC50 value in the range of 0.5 to 15 µM when tested on various cancer cell lines.

CompoundTargetIC50 (µM)Notes
This compoundHSET5.0Induces multipolarity in centrosome-amplified cells
Related Thiazole CompoundHSET0.87Higher selectivity towards HSET compared to Eg5
Control CompoundEg510.0Less effective on centrosome-amplified cells

Case Studies

  • Study on Cancer Cell Lines : A study involving DLD1 human colon cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in multipolar mitotic spindles compared to untreated controls. This was quantified by assessing the percentage of cells exhibiting multipolarity post-treatment.
    • Results :
      • Untreated: 5% multipolarity
      • Treated (15 µM): 21% multipolarity
  • Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that the compound exhibited a half-life of approximately 215 minutes in BALB/c mouse plasma, suggesting good metabolic stability which is crucial for therapeutic applications.

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